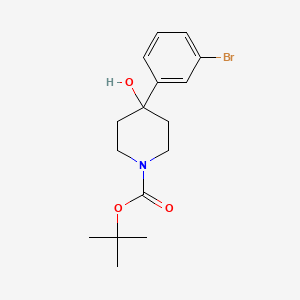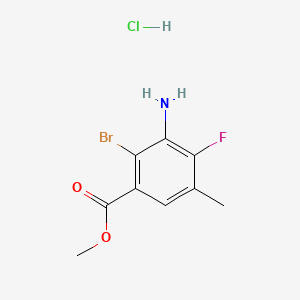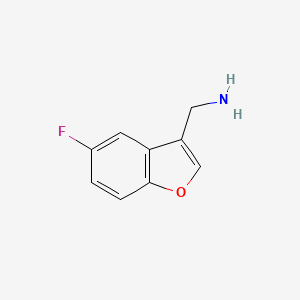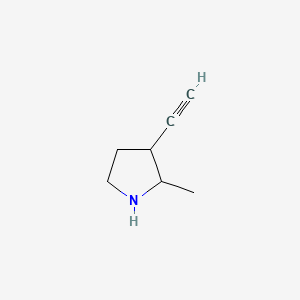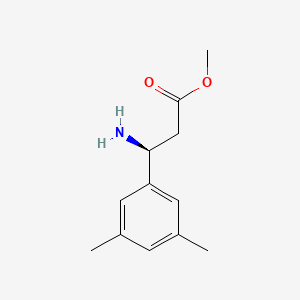![molecular formula C8H17NO B13560812 [2-(Aminomethyl)cyclohexyl]methanol](/img/structure/B13560812.png)
[2-(Aminomethyl)cyclohexyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(Aminomethyl)cyclohexyl]methanol: is an organic compound with the molecular formula C8H17NO It is a cyclohexane derivative featuring an aminomethyl group and a hydroxymethyl group attached to the cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Aminomethyl)cyclohexyl]methanol typically involves the reduction of corresponding nitriles or amides. One common method is the reduction of 2-(aminomethyl)cyclohexanone using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation processes. These processes use catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of nitriles or amides to the desired alcohol. The reaction conditions, including temperature and pressure, are optimized to maximize efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [2-(Aminomethyl)cyclohexyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form secondary amines or other reduced derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, leading to the formation of various substituted derivatives. Reagents such as alkyl halides or acyl chlorides are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products:
Oxidation: Ketones, aldehydes
Reduction: Secondary amines
Substitution: Substituted derivatives
Aplicaciones Científicas De Investigación
Chemistry: [2-(Aminomethyl)cyclohexyl]methanol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new chemical entities.
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and receptor binding. Its structural features allow it to interact with biological macromolecules, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of new pharmaceuticals. Its ability to interact with specific molecular targets makes it a promising candidate for treating various medical conditions.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of [2-(Aminomethyl)cyclohexyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, leading to inhibition or activation of biological pathways. The hydroxymethyl group may also contribute to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
[2-(Aminomethyl)cyclohexanone]: A precursor in the synthesis of [2-(Aminomethyl)cyclohexyl]methanol, differing by the presence of a carbonyl group instead of a hydroxymethyl group.
[2-(Hydroxymethyl)cyclohexyl]amine: Similar structure but with the positions of the amino and hydroxyl groups reversed.
Cyclohexylmethanol: Lacks the aminomethyl group, making it less versatile in certain chemical reactions.
Uniqueness: this compound’s combination of aminomethyl and hydroxymethyl groups provides unique reactivity and binding properties. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C8H17NO |
|---|---|
Peso molecular |
143.23 g/mol |
Nombre IUPAC |
[2-(aminomethyl)cyclohexyl]methanol |
InChI |
InChI=1S/C8H17NO/c9-5-7-3-1-2-4-8(7)6-10/h7-8,10H,1-6,9H2 |
Clave InChI |
XFFZQFRWYUXKKK-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C(C1)CN)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[3.3]heptane-1-carboxylicacid](/img/structure/B13560730.png)
![2-Bromo-1-{1-ethyl-2-oxabicyclo[2.2.1]heptan-4-yl}ethan-1-one](/img/structure/B13560731.png)
![1-[1-(4-Chloro-3-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13560736.png)
![1-[2-(2-Pyrrolidinyl)phenyl]pyrrolidine](/img/structure/B13560748.png)
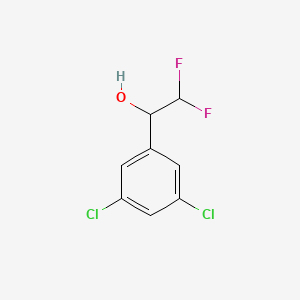
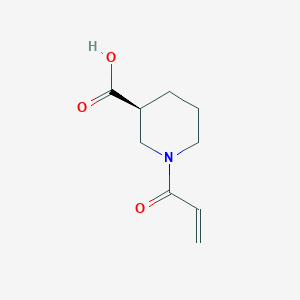
![(2E)-N-(5-benzyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-cyano-3-(4-methylphenyl)prop-2-enamide](/img/structure/B13560758.png)
![2-[2-(Oxan-4-yl)-1,3-thiazol-4-yl]aceticacidhydrochloride](/img/structure/B13560762.png)
